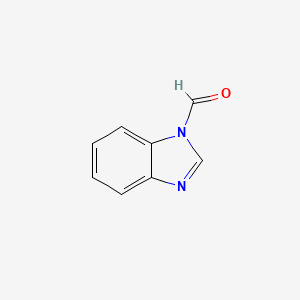

Benzoimidazole-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLBRKILZDEOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343424 | |

| Record name | benzimidazole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-39-7 | |

| Record name | benzimidazole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Benzoimidazole-1-carbaldehyde" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Benzimidazole-1-carbaldehyde

Foreword: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic compound formed by the fusion of benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making its derivatives potent agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3][4] The introduction of a carbaldehyde group at the N-1 position creates Benzimidazole-1-carbaldehyde (C₈H₆N₂O), a versatile synthetic intermediate. This aldehyde functionality serves as a chemical handle for further molecular elaboration, enabling the construction of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of the synthesis and rigorous characterization of this key building block, intended for researchers and professionals in the field of drug discovery and development.

Part 1: Chemical Synthesis - The Formylation of Benzimidazole

The introduction of a formyl (-CHO) group onto the benzimidazole ring is a critical transformation. While various methods exist for the synthesis of benzimidazole derivatives, direct N-formylation requires a careful choice of reagents and conditions to ensure selectivity and high yield. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, making it a prime candidate for this synthesis.[5][6]

Causality of Method Selection: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6] This combination forms a chloroiminium ion, which is a relatively mild but effective electrophile.[6]

Why it is suitable for Benzimidazole:

-

Reactivity: The benzimidazole ring system is sufficiently electron-rich to be attacked by the Vilsmeier reagent.

-

Selectivity: The reaction conditions can be tuned to favor formylation at the nitrogen atom over the carbon atoms of the ring.

-

Accessibility of Reagents: DMF and POCl₃ are common, inexpensive, and readily available laboratory reagents.

The mechanism involves the initial formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the benzimidazole nitrogen. A subsequent hydrolysis step then liberates the aldehyde.[7]

Figure 1: Simplified reaction pathway for the Vilsmeier-Haack formylation of benzimidazole.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted from established methodologies for the formylation of heterocyclic compounds.[5][8]

Materials:

-

Benzimidazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzimidazole (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure benzimidazole-1-carbaldehyde.

Part 2: Structural Elucidation and Characterization

Unambiguous characterization of the synthesized molecule is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques provides a complete picture of the molecule.[9]

Workflow for Compound Characterization

A logical workflow ensures that all necessary structural information is gathered efficiently. The process begins with the purified compound and proceeds through several key analytical techniques.

Figure 2: Standard experimental workflow for the characterization of a synthesized compound.

Summary of Expected Analytical Data

The following table summarizes the key data points expected from the characterization of Benzimidazole-1-carbaldehyde. These values are based on data from analogous structures and established chemical principles.[10][11][12]

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.5-10.5 ppm (singlet) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |

| Aromatic Protons | ~7.2-8.5 ppm (multiplets) | Protons are in a complex aromatic environment. The proton at C2 will be a singlet. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-195 ppm | The carbonyl carbon is significantly deshielded.[10] |

| Aromatic Carbons | ~110-150 ppm | Characteristic chemical shifts for carbons in the benzimidazole ring system.[2] | |

| FT-IR | C=O Stretch | ~1690-1710 cm⁻¹ (strong) | Characteristic, strong absorption for an aromatic aldehyde carbonyl group.[10] |

| C=N Stretch | ~1590-1620 cm⁻¹ | Stretching vibration of the imine bond within the imidazole ring. | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds in the aromatic rings. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 146 | Corresponds to the molecular weight of C₈H₆N₂O.[11] |

| Key Fragment | m/z = 118 | Loss of the formyl group (-CHO, 28 Da). |

Protocols for Spectroscopic Analysis

Protocol 1: Sample Preparation for NMR Spectroscopy [13]

Materials:

-

Synthesized Benzimidazole-1-carbaldehyde (5-20 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette with glass wool plug

Procedure:

-

Weighing: Accurately weigh 5-20 mg of the purified compound into a small, clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for benzimidazole derivatives).[13]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Analysis: Cap the NMR tube, label it, and insert it into the NMR spectrometer for data acquisition.

Protocol 2: Sample Preparation for FT-IR Spectroscopy

Materials:

-

Synthesized Benzimidazole-1-carbaldehyde (1-2 mg)

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder to remove any adsorbed water.

-

Mixing: Add 1-2 mg of the sample to the mortar and grind it thoroughly with the KBr until a homogenous, fine powder is obtained.

-

Pressing: Transfer a portion of the mixture to the pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent KBr pellet.

-

Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer for analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

-

Synthesized Benzimidazole-1-carbaldehyde (~1 mg)

-

High-purity solvent (e.g., Methanol or Acetonitrile)

Procedure:

-

Dissolution: Dissolve a small amount of the sample in a suitable high-purity solvent to make a dilute solution (~1 mg/mL).

-

Injection: Introduce the sample into the mass spectrometer via the appropriate method (e.g., direct infusion for ESI or via a GC inlet for EI), depending on the instrument and ionization method used.

Conclusion

This guide outlines a robust and reliable framework for the synthesis and characterization of Benzimidazole-1-carbaldehyde. The Vilsmeier-Haack reaction provides an efficient pathway to this valuable synthetic intermediate. Rigorous characterization using a suite of spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—is essential for verifying the structure and ensuring the purity of the final product. The protocols and data presented herein serve as a self-validating system, providing researchers with the expected outcomes against which their experimental results can be benchmarked. Mastery of these techniques is fundamental for professionals engaged in the synthesis of novel chemical entities for drug discovery and development.

References

-

Al-Soud, Y. A., et al. (2007). Benzimidazole condensed ring systems: new synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[2][11]imidazo[1,2-a]pyrimidine derivatives. Archiv der Pharmazie, 340(6), 289-295. [Link]

-

Haiba, M. E., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1268. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589679, Benzimidazole-1-carbaldehyde. PubChem. [Link]

-

El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 808-812. [Link]

-

Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26755. [Link]

- Kim, H., et al. (2015). Method for preparation of benzimidazole derivatives.

-

Shalash, A. O., & Ibrahim, M. A. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 37(4), 897-903. [Link]

-

Haiba, M. E., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar. [Link]

-

Sharma, D., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2355-2365. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Jain, A., et al. (2013). Evaluation of Benzimidazole Derivatives by using Aldehydes. Research Journal of Pharmacy and Technology, 6(9), 1025-1031. [Link]

-

Ali, A. M., et al. (2020). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Egyptian Journal of Chemistry, 63(6), 2039-2048. [Link]

-

Sangeetha, S., & Pitchumani, K. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 16(34), 6242-6246. [Link]

-

Sakaguchi, T., et al. (2015). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry, 80(12), 6436-6444. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐formyl imide and benzimidazole derivatives. ResearchGate. [Link]

-

Al-Masoudi, W. A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8089. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzimidazole condensed ring systems: new synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives [academia.edu]

- 10. mdpi.com [mdpi.com]

- 11. Benzoimidazole-1-carbaldehyde | C8H6N2O | CID 589679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of Benzimidazole-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate spectroscopic characterization is therefore paramount for researchers engaged in the synthesis, modification, and analysis of these vital compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzimidazole-1-carbaldehyde, providing both predicted spectral features and the underlying scientific rationale.

Molecular Structure and Key Features

Benzimidazole-1-carbaldehyde possesses the molecular formula C₈H₆N₂O and a molecular weight of approximately 146.15 g/mol .[2] The key structural features influencing its spectroscopic signature are the bicyclic aromatic system, composed of a fused benzene and imidazole ring, and the aldehyde group attached to one of the imidazole nitrogens. The presence of the formyl group at the N-1 position is a critical distinction from its 2-substituted isomer.

Caption: Molecular structure of Benzimidazole-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For Benzimidazole-1-carbaldehyde, we can predict the chemical shifts and coupling patterns based on the analysis of similar benzimidazole structures.[4][5][6]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the C2-proton of the imidazole ring, and the four protons of the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 10.5 | Singlet (s) | N/A |

| Imidazole C2-H | 8.0 - 8.5 | Singlet (s) | N/A |

| Aromatic-H | 7.2 - 8.0 | Multiplet (m) | ortho, meta, para |

The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and will likely appear as a sharp singlet. The C2-proton of the imidazole ring is also expected to be in the downfield region. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C2 (Imidazole) | 140 - 150 |

| Aromatic & Imidazole Quaternary Carbons | 110 - 145 |

The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic and imidazole carbons can be influenced by the substituent effects and the overall electronic structure of the bicyclic system.[4]

Experimental Protocol for NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra of a benzimidazole derivative:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Adjust the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2700 - 2850 | Medium, often two bands |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C stretch (aromatic) | 1450 - 1650 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-H bend (out-of-plane) | 700 - 900 | Strong |

The most characteristic peak in the IR spectrum of Benzimidazole-1-carbaldehyde will be the strong absorption band of the carbonyl (C=O) stretching vibration. The C-H stretching of the aldehyde group is also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[8][9]

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 146 | Molecular Ion |

| [M-H]⁺ | 145 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 117 | Loss of the formyl group |

| [C₇H₅N₂]⁺ | 117 | Benzimidazolyl cation |

| [C₆H₄N]⁺ | 90 | Loss of HCN from the benzimidazolyl cation |

The PubChem entry for Benzimidazole-1-carbaldehyde lists m/z values of 146 and 118, which likely correspond to the molecular ion and a fragmentation product, although the structure of the m/z 118 fragment is not immediately obvious without further analysis.[2] A prominent peak is expected at m/z 117, corresponding to the loss of the formyl radical (CHO).

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an electron ionization (EI) mass spectrum:

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Benzimidazole-1-carbaldehyde. By leveraging data from analogous structures and established spectroscopic principles, researchers can gain valuable insights for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those undertaking such work.

References

-

Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). SUPPLEMENTARY INFORMATION Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, W. S. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1272. [Link]

-

PubChem. (n.d.). Benzoimidazole-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2056-2062.

-

(n.d.). c7dt02584j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

- El Kihel, A., Lhassani, M., El GUESSOUS, A., & El Hallaoui, A. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Chemistry of Heterocyclic Compounds, 46(7), 844-849.

-

(n.d.). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Retrieved from [Link]

- Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1649-1657.

- Crespo, M. R., Pérez-Yáñez, S., Madariaga, G., & Beobide, G. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Microwave Assisted Synthesis, Spectral Studies and Biological Evaluation of Some Benzimidazole Derivatives. Journal of Al-Nahrain University, 19(3), 85-94.

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-68.

- Taha, M., Ismail, N. H., Imran, S., & Khan, K. M. (2016). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 20(5), 1183-1190.

-

(n.d.). 1H NMR spectra. The Royal Society of Chemistry. Retrieved from [Link]

- Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1649-1657.

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Rapid Communications in Mass Spectrometry, 8(1), 34-38.

- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2056-2062.

-

PubChem. (n.d.). N-Formylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, A., & Sharma, V. (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 12(7), 1083-1115.

- Shkil, G. P., et al. (2020). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Analytical Chemistry, 75(2), 204-211.

- Al-Zoubi, R. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.

- Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.

- Yüksek, H., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39308-39320.

- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2056-2062.

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

- Ibrahim, H. K., et al. (2008).

- Kumar, A., & Sharma, V. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 166-170.

- El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7564-7568.

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-68.

- Sharma, V., & Kumar, A. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoimidazole-1-carbaldehyde | C8H6N2O | CID 589679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. rsc.org [rsc.org]

- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

"Benzoimidazole-1-carbaldehyde" chemical properties and reactivity

This technical guide details the chemical properties, synthesis, and reactivity of Benzoimidazole-1-carbaldehyde (systematically known as 1-Formylbenzimidazole ).

A Kinetic Formylating Agent for Nucleophilic Substrates

Executive Summary & Chemical Identity

Benzoimidazole-1-carbaldehyde (

Critical Distinction:

-

1-Formylbenzimidazole (Target): Reactive reagent, hydrolytically unstable, mp ~64°C. Used to formylate other molecules.

-

Benzimidazole-2-carbaldehyde: Stable solid, mp ~235°C. Used as a building block.

-

Benzimidazole (Parent): Stable base, mp ~170°C. The leaving group in 1-formylbenzimidazole reactions.

Physicochemical Properties Table

| Property | Data | Note |

| CAS Number | 2235-52-1 | Distinct from parent (51-17-2) |

| Formula | MW: 146.15 g/mol | |

| Melting Point | 63–66 °C | Low melting solid; decomposes on prolonged heating |

| Solubility | DCM, THF, | Reacts/Hydrolyzes in Water/Alcohols |

| Reactivity Class | Active Amide (Azolide) | Similar to |

| Storage | < -20°C, Desiccated | Highly moisture sensitive |

Synthesis Protocol: In Situ Generation

Because 1-formylbenzimidazole is hydrolytically unstable, it is best generated in situ or freshly prepared using Acetic Formic Anhydride (AFA) or DCC coupling. The following protocol uses the AFA method, which is high-yielding and avoids heavy metal catalysts.

Mechanism of Synthesis

The synthesis relies on a trans-formylation where the highly reactive acetic formic anhydride transfers the formyl group to the basic nitrogen of benzimidazole.

Figure 1: Synthesis pathway via Acetic Formic Anhydride (AFA).

Step-by-Step Protocol

Safety: Perform all steps in a fume hood. Formic acid is corrosive; AFA releases CO upon decomposition.[1]

-

Preparation of AFA (Acetic Formic Anhydride):

-

In a flame-dried flask under Argon, add Acetic Anhydride (10 mmol, 1.0 equiv).

-

Cool to 0°C in an ice bath.

-

Dropwise add Formic Acid (98%, 11 mmol, 1.1 equiv).

-

Stir at 0°C for 2 hours. Note: Do not heat; AFA decomposes above room temperature.

-

-

Formation of 1-Formylbenzimidazole:

-

To the cold AFA solution, add a solution of Benzimidazole (10 mmol) dissolved in anhydrous THF (10 mL).

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.

-

Monitoring (Self-Validation): Spot on TLC (Silica, 50% EtOAc/Hexane). The product will have a higher

than the starting benzimidazole (due to loss of the H-bond donor NH).

-

-

Isolation:

-

Remove volatiles under reduced pressure (rotary evaporator) at low temperature (<30°C).

-

The residue is the crude 1-formylbenzimidazole.

-

Purification: Recrystallize rapidly from dry diethyl ether/hexane if isolation is required. For most applications, use the crude residue immediately.

-

Reactivity & Utility: Formyl Transfer

The core utility of 1-formylbenzimidazole is its ability to transfer the formyl group (-CHO) to nucleophiles (amines, alcohols) under mild, neutral conditions.

Why use this reagent?

-

Selectivity: It formylates primary amines in the presence of secondary amines (steric control).

-

Neutrality: Unlike acid chlorides, it does not generate HCl, making it safe for acid-sensitive substrates.

-

Leaving Group: The byproduct is benzimidazole (

), which is easily removed by an acid wash or filtration.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism. The benzimidazole ring acts as an excellent leaving group due to the stabilization of the negative charge on the nitrogen (aromaticity is retained in the anion).

Figure 2: Mechanism of formyl transfer to a primary amine.

Experimental Protocol: Formylation of an Amine

-

Setup: Dissolve 1-formylbenzimidazole (1.1 equiv) in anhydrous DCM.

-

Addition: Add the target amine (1.0 equiv) at room temperature.

-

Reaction: Stir for 30–60 minutes.

-

Observation: The reaction is usually rapid.

-

-

Workup (Self-Validating):

-

Wash the organic layer with 1M HCl (removes the benzimidazole byproduct as the water-soluble hydrochloride salt).

-

Wash with saturated

.[1] -

Dry over

and concentrate. -

Result: Pure

-formyl amine.

-

Stability & Handling (The "Smell Test")

1-Formylbenzimidazole is hydrolytically unstable .

-

Reaction:

-

Indicator: If the container smells strongly of vinegar/formic acid, the reagent has degraded.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a freezer.

References

-

Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)". Angewandte Chemie International Edition, 1(7), 351-367. Link

- Foundational text on the reactivity of N-acyl azoles.

- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. Authoritative source on benzimidazole ring properties.

-

BenchChem Protocols. (2025). "Selective Formylation Using Formic Anhydride and Its Precursors". Link

- Modern protocols for in situ generation of formyl

-

Organic Syntheses. (1970). "Acetic Formic Anhydride".[1][2][3] Org.[2][3][4][5][6][7] Synth. 50,[2] 1. Link

- Standard procedure for the precursor reagent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Synthesis of Benzimidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2][3][4][5][6] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets.[6] Consequently, the development of efficient, scalable, and sustainable synthetic methodologies for benzimidazole derivatives is a paramount objective in organic and medicinal chemistry. This guide provides an in-depth exploration of the principal synthetic routes, from foundational condensation reactions to modern catalytic and green chemistry approaches. We will dissect the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of various methods to empower researchers in their synthetic endeavors.

The Foundational Pillars: Classical Condensation Reactions

The synthesis of the benzimidazole core has historically been dominated by two classical named reactions: the Phillips-Ladenburg and Weidenhagen syntheses. These methods, while foundational, often require harsh conditions such as high temperatures and strong acids, which can limit their applicability for sensitive substrates and lead to lower yields.[7][8][9]

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid.[8][10] This reaction typically requires heating in the presence of a strong mineral acid, like 4M HCl, which acts as both a catalyst and a dehydrating agent to drive the cyclization.

The primary causality for the harsh conditions lies in the need to activate the carboxylic acid for nucleophilic attack by the diamine and to facilitate the subsequent dehydration and ring closure. The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

Caption: Phillips-Ladenburg Reaction Mechanism.

Weidenhagen Reaction: Condensation with Aldehydes

The Weidenhagen reaction provides an alternative route using aldehydes as the one-carbon source to react with o-phenylenediamines.[8][11][12] This pathway involves two key stages: the initial condensation to form a Schiff base, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring.[7]

The necessity of an oxidant is the defining feature of this method. In the absence of an oxidizing agent, the reaction would terminate at the benzimidazoline intermediate. A variety of oxidants, from molecular oxygen in the air to chemical reagents like hydrogen peroxide or quinones, have been employed to facilitate this crucial aromatization step.[13][14]

Caption: Weidenhagen Reaction Mechanism.

The Vanguard of Efficiency: Modern Catalytic Systems

To overcome the limitations of classical methods, modern organic synthesis has turned to catalysis. Catalytic approaches offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance.[15] These systems can be broadly categorized into metal-catalyzed, acid/base-catalyzed, and nanocatalytic systems.

Metal-Catalyzed Syntheses

Transition metals such as cobalt, manganese, copper, and palladium have proven to be exceptional catalysts for benzimidazole synthesis.[15] They can facilitate novel reaction pathways, such as dehydrogenative coupling and redox catalysis, enabling syntheses under significantly milder conditions.

-

Cobalt-Catalyzed Systems: Cobalt complexes, for instance, can catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols, providing direct access to 2-substituted benzimidazoles.[16] A highly efficient method utilizes Co(acac)₂ (1 mol%) in combination with hydrogen peroxide, enabling the synthesis of a wide array of benzimidazoles at ambient temperature and often in under an hour.[17] This system operates via a Co(III)/Co(II) redox cycle, which is highly effective for the oxidative dehydrogenation step.[17]

-

Manganese-Catalyzed Systems: Non-phosphine manganese(I) complexes have been developed for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols.[18]

-

Copper and Palladium-Catalyzed Systems: Cu and Pd catalysts are instrumental in C-N bond formation via cross-coupling and direct C-H activation.[19] These methods often start from precursors like N-arylamidines, where the metal catalyst facilitates an intramolecular C-H activation/C-N cyclization cascade.[19]

Green and Sustainable Approaches

In line with the principles of green chemistry, significant efforts have been directed toward developing environmentally benign synthetic protocols. These methods focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.[2][20]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[21] It provides rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[22][23][24] Catalyst-free, microwave-assisted condensation of o-phenylenediamine and a carboxylic acid can produce benzimidazole derivatives in 5-10 minutes with yields of 94-98%.[24] Lewis acids like Er(OTf)₃ under microwave irradiation can also afford excellent yields in minutes under solvent-free conditions.[23][25]

Caption: General workflow for microwave-assisted synthesis.

-

Solvent-Free and Aqueous Synthesis: Conducting reactions under solvent-free conditions or in water significantly reduces environmental impact.[26][27] Solid-state condensation of arylene diamines and carboxylic acid anhydrides, catalyzed by zinc acetate, is a solvent-free method that produces high-purity products with excellent yields.[26] Similarly, mechanochemical methods, involving grinding reactants with a catalyst like p-toluenesulfonic acid, can produce benzimidazoles efficiently without any solvent.[1] Natural catalysts, such as lemon juice, have even been used to facilitate one-pot, solvent-free syntheses at room temperature.[28]

-

Photocatalysis: Harnessing visible light to drive chemical reactions represents a sustainable and energy-efficient strategy. The condensation of o-phenylenediamines with aldehydes can be achieved using Rose Bengal as an organic photocatalyst, irradiated by a simple LED bulb in open air.[29] This method avoids harsh reagents and is effective even for less reactive heterocyclic aldehydes.[29]

Comparative Data Analysis

The choice of synthetic protocol is a critical decision based on factors like desired yield, reaction time, substrate scope, cost, and environmental impact. The following table provides a comparative summary of various catalytic systems for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde.

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

| Classical Methods | |||||

| 4M HCl | Reflux | Several hours | Varies, often moderate | [7][22] | |

| Polyphosphoric Acid (PPA) | Xylene | 145°C | 4 h | Fair to Good | [30] |

| Modern Catalytic Methods | |||||

| H₂O₂/HCl | Acetonitrile | Room Temp. | 15-30 min | 90-98% | [13] |

| Co(acac)₂/H₂O₂ | Solvent-free | Room Temp. | 15 min - 1.5 h | 82-95% | [17] |

| Lanthanum Chloride (10 mol%) | Methanol | Room Temp. | 30-45 min | 85-95% | [7] |

| Alum | Ethanol | 80°C | Varies | up to 95% | [31] |

| Green Methods | |||||

| Microwave (No Catalyst) | Acidic Medium | MW Irradiation | 1.5-4 min | 80-95% | [22] |

| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | MW Irradiation | 5-10 min | 86-99% | [23] |

| Lemon Juice | Solvent-free | Room Temp. | 10-50 min | Excellent | [28] |

| Rose Bengal (Photocatalyst) | Acetonitrile | Room Temp. (LED) | Varies | Good to Excellent | [29] |

Table 1: Comparison of Synthetic Methodologies for 2-Arylbenzimidazoles.

Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted from a procedure for synthesizing 2-(N-benzylpyrrolyl)-benzimidazoles and demonstrates a robust classical method.[30]

-

Objective: Synthesize a 2-substituted benzimidazole via PPA-prompted cyclocondensation.

-

Materials: Polyphosphoric acid (PPA), xylene, 4-substituted-1,2-phenylenediamine (1 equiv), appropriate carboxylic acid (1 equiv), sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Suspend PPA (e.g., 5.2 g) in xylene (15 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Heat the suspension to 80°C.

-

Add the 4-substituted-1,2-phenylenediamine (1 equiv, 0.2 mmol) and the corresponding carboxylic acid (1 equiv, 0.2 mmol) to the heated suspension.

-

Increase the temperature to 145°C and stir the reaction mixture vigorously for 4 hours.

-

After the reaction is complete, cool the mixture and carefully dilute it with hot water while stirring.

-

Filter the hot reaction mixture through a Buchner funnel to isolate the crude solid product.

-

Transfer the solid to a beaker with water (e.g., 60 mL) and neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

-

Filter the solid, wash thoroughly with hot water (2 x 40 mL), and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., THF) to obtain the pure 2-substituted benzimidazole.[30]

-

Protocol 2: One-Pot Synthesis using H₂O₂/HCl at Room Temperature

This protocol describes a simple, efficient, and high-yielding one-pot synthesis of 2-substituted benzimidazoles.[13]

-

Objective: Synthesize 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.

-

Materials: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), acetonitrile (5 mL), 30% hydrogen peroxide (H₂O₂, 2 mmol), concentrated hydrochloric acid (HCl, 1 mmol).

-

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 30% H₂O₂ (2 mmol).

-

Add concentrated HCl (1 mmol) dropwise to the mixture while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and dry to afford the pure 2-phenylbenzimidazole in excellent yield (typically >95%).[13]

-

Protocol 3: Microwave-Assisted Catalyst-Free Synthesis

This protocol details a rapid and green synthesis using microwave irradiation without an added catalyst.[22]

-

Objective: Synthesize a 2-substituted benzimidazole using microwave assistance.

-

Materials: o-phenylenediamine (1 mmol), a carboxylic acid (1 mmol), 4M hydrochloric acid (2 drops), ethanol/water mixture for recrystallization.

-

Procedure:

-

In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), the desired carboxylic acid (1 mmol), and two drops of 4M hydrochloric acid.

-

Place the vessel into a microwave reactor and irradiate at a suitable power level (e.g., 50% power) for 1.5 to 4 minutes, depending on the carboxylic acid used.

-

After irradiation, allow the vessel to cool to room temperature.

-

Recrystallize the crude product directly from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[22]

-

Conclusion and Future Perspectives

The synthesis of benzimidazole derivatives has evolved from thermally-driven classical methods to highly sophisticated catalytic and green protocols. Modern approaches prioritize efficiency, safety, and sustainability, offering researchers a powerful toolkit to construct these vital heterocyclic scaffolds. The move towards photocatalysis, reusable nanocatalysts, and one-pot procedures conducted in benign solvents like water signifies the future direction of the field.[2][32] As the demand for novel therapeutics grows, the continued innovation in synthetic methodologies will be crucial for accelerating the discovery and development of next-generation benzimidazole-based drugs.

References

- Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2011). Green Synthesis of Polycyclic Benzimidazole Derivatives and Organic Semiconductors.

- Mobinikhaledi, A., Foroughi, M., & Kalhor, M. (n.d.).

- Verma, A., Joshi, N., & Singh, A. (2022). Green Synthesis Of Benzimidazole Analogues: An Overview.

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis.

- (n.d.). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. International Journal of Pharmaceutical Sciences and Research.

- Barreca, M. L., Montalbano, A., & Lazzarato, L. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Kumar, A., Yadav, S., & Kumar, R. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.

- (n.d.).

- (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).

- (n.d.). Green Synthesis of Benzimidazole Derivatives.

- (n.d.).

- (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC.

- Wadhawa, G. C., & Sharma, M. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan.

- (2022, March 7).

- Singh, H., Kumar, R., Tiwari, P., & Singh, A. (2022, October 1). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry.

- (2022, January 5). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)

- (2018, July 11). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex.

- (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. GSC Biological and Pharmaceutical Sciences.

- (n.d.).

- (2016, September 15). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- Li, J., Gu, H., Wu, C., & Du, L. (2014, September 12). The mechanism of transition-metal (Cu or Pd)

- Belkharchach, S., Ighachane, H., Rochdi, A., Ait Ali, M., & Lazrek, H. B. (2021, April 30).

- (2022, November 26).

- (n.d.).

- (n.d.).

- (2024, October 1). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publishers.

- (n.d.).

- (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.

- (2023, August 11).

- (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.

- (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.

- (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)

- (n.d.).

- Kharche, A., Waghulde, S., Gorde, N., & Kale, M. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum.

- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar.

- (2023, November 7).

- (2026, January 4). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed.

- (n.d.). Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Thieme.

- (n.d.). Various approaches for the synthesis of benzimidazole derivatives...

- (2025, September 8). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst.

- (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.

- (n.d.). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 10. colab.ws [colab.ws]

- 11. benchchem.com [benchchem.com]

- 12. ijariie.com [ijariie.com]

- 13. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. sciforum.net [sciforum.net]

- 22. asianpubs.org [asianpubs.org]

- 23. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. jrtdd.com [jrtdd.com]

- 28. (PDF) ONE-POT SYNTHESIS OF BENZIMIDAZOLES THE PRESENCE OF LEMON JUICE AS A NEW AND EFFICIENT CATALYST [academia.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bot Verification [rasayanjournal.co.in]

- 32. pubs.acs.org [pubs.acs.org]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and broad spectrum of biological activities.[1][2] Its intrinsic ability to mimic naturally occurring nucleotides allows it to interact with a wide array of biological targets, making it a "privileged" structure in the design and development of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of the benzimidazole core. We will delve into its fundamental chemistry, explore its diverse therapeutic applications with a focus on anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties, and provide detailed experimental protocols for the synthesis and evaluation of benzimidazole derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive further innovation in this exciting field.

The Benzimidazole Core: Structure, Properties, and Synthesis

The benzimidazole nucleus is formed by the fusion of a benzene ring with an imidazole ring.[3] This unique structural arrangement confers upon it a distinct set of physicochemical properties, including aromaticity, planarity, and the capacity for hydrogen bonding, which are crucial for its interactions with biological macromolecules.[4] The two nitrogen atoms in the imidazole ring, at positions 1 and 3, provide sites for substitution, allowing for the creation of a vast library of derivatives with tailored pharmacological profiles.[4]

Key Synthetic Methodologies

The synthesis of the benzimidazole scaffold is well-established, with several efficient methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most classical and widely employed methods are the Phillips-Ladenburg and Weidenhagen reactions.

This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2] It is a versatile method for preparing a wide range of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Condensation [2]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and neutralize with a base solution (e.g., 10% NaOH) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.

The Weidenhagen synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step.[2] This method is also highly versatile for accessing 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Weidenhagen Synthesis [2]

-

Reaction Setup: Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

-

Aldehyde Addition: Add the desired aldehyde (1.0 equivalent) to the solution.

-

Oxidative Cyclization: Add an oxidizing agent, such as copper(II) acetate or nitrobenzene, to the reaction mixture.

-

Heating: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.

Caption: Key synthetic routes to the benzimidazole scaffold.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The benzimidazole scaffold has emerged as a significant pharmacophore in the development of anticancer agents, with derivatives exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][2][4][5]

Mechanisms of Anticancer Action

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Many benzimidazole-based drugs, such as albendazole and mebendazole, function as microtubule-targeting agents.[3][4] They bind to β-tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6]

-

Kinase Inhibition: Benzimidazoles have been successfully designed to inhibit various protein kinases that are crucial for cancer cell signaling pathways.[5][7][8] These include cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like EGFR and VEGFR, which are involved in cell growth and angiogenesis.[5][7][8]

-

Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair.[9][10] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Induction of Apoptosis: Benzimidazole compounds can induce programmed cell death (apoptosis) through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][9]

Caption: Multifaceted anticancer mechanisms of benzimidazoles.

Evaluation of In Vitro Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) and incubate for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4r | A549 (Lung) | 0.3 | [15] |

| Compound 4r | MCF-7 (Breast) | 0.5 | [15] |

| Compound 4r | PANC-1 (Pancreatic) | 5.5 | [15] |

| ORT14 | A549 (Lung) | 0.377 | [12] |

| ORT15 | A375 (Melanoma) | 0.177 | [12] |

| Compound 54a | HeLa (Cervical) | 0.224 | [14] |

| Compound 54b | HeLa (Cervical) | 0.205 | [14] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[16][17][18][19] Their structural similarity to purine molecules allows them to interfere with essential microbial metabolic pathways.[16][20]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many benzimidazoles is the inhibition of microbial growth by targeting essential cellular processes. This can include the disruption of DNA synthesis and folate biosynthesis.[16] Some benzimidazole compounds have also been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[16]

Evaluation of In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [4][21][22]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the benzimidazole compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 18 | E. coli (Gram-negative) | 31.25 | [21] |

| Compound 18 | B. subtilis (Gram-positive) | 7.81 | [21] |

| Compound 14 | B. subtilis (Gram-positive) | 7.81 | [21] |

| Compound 5g | S. aureus (Gram-positive) | 250 | [22] |

| Compound 7n | P. aeruginosa (Gram-negative) | 500 | [22] |

Antiviral Activity: Targeting Viral Replication

The benzimidazole scaffold has been incorporated into several antiviral drugs, demonstrating its potential in combating viral infections.[6][23]

Mechanism of Antiviral Action

Benzimidazole derivatives can inhibit viral replication through various mechanisms, depending on the specific virus. For example, in the case of the Hepatitis C Virus (HCV), certain benzimidazole derivatives act as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral RNA replication.[24][25] These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents its function.[24][25]

Caption: Allosteric inhibition of HCV NS5B polymerase.

Anthelmintic Activity: A Cornerstone of Parasite Control

Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms.[10][26]

Mechanism of Anthelmintic Action

The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite.[10][27] They selectively bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly.[10][27] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division and nutrient uptake, ultimately leading to the paralysis and death of the parasite.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Recent research has highlighted the potential of benzimidazole derivatives as anti-inflammatory agents.[5][20]

Mechanism of Anti-inflammatory Action

Benzimidazole derivatives can exert their anti-inflammatory effects by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[9][20][28] By inhibiting COX-1 and/or COX-2, they can reduce the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.[9][20] Some derivatives have also been shown to inhibit other inflammatory targets like nitric oxide synthase (iNOS).[28]

Future Perspectives and Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, synthetic accessibility, and diverse range of biological activities make it an enduringly attractive core for the development of new therapeutic agents. Future research will likely focus on the design of more selective and potent benzimidazole derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The continued exploration of this "privileged" scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Mechanisms of action of anthelmintic benzimidazole-based derivatives as... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Bisceglia, J. A., et al. (2003). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 77(24), 13286-13295. [Link]

-

Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (2022). PubMed. [Link]

-

Rashdan, A., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 11(35), 21567-21585. [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from [Link]

-

Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). MDPI. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

-

Benzimidazole Thumb Pocket I finger-loop inhibitors of HCV NS5B polymerase: Improved drug-like properties through C-2 SAR in three sub-series. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from [Link]

-

Benzimidazole derivatives as anticancer agents: A review of recent literature and structure-activity relationships. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (2020). PubMed. [Link]

-

Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. (2003). PubMed. [Link]

-

Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (2022). MDPI. [Link]

-

To synthesize Benzimidazole from o-phenylenediamine. (n.d.). Labmonk. Retrieved February 26, 2026, from [Link]

-

The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

-

Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]. (2006). PubMed. [Link]

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Benzimidazole (Synthesis). (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

-

Benzimidazole. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

-

Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. (2021). Pharmacia. [Link]

-

Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. (2024). Journal of Medicinal Chemistry. [Link]

-

Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Omega. [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (n.d.). JournalAgent. Retrieved February 26, 2026, from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing. [Link]

-

Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (n.d.). SCIRP. Retrieved February 26, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). MDPI. [Link]

-

Preparation of benzimidazole. (n.d.). Slideshare. Retrieved February 26, 2026, from [Link]

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (n.d.). IOSR Journal. Retrieved February 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. pdf.journalagent.com [pdf.journalagent.com]

- 14. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. acgpubs.org [acgpubs.org]

- 22. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 23. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core for Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals